
Benzene, 1,1'-(1,9-decadiyne-1,10-diyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- is an organic compound with the molecular formula C22H22 This compound features two benzene rings connected by a decadiyne chain, which includes two triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- typically involves the coupling of benzene derivatives with a decadiyne precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts to form the carbon-carbon triple bonds. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the process.
Types of Reactions:
Oxidation: Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- can undergo oxidation reactions, often leading to the formation of diketone derivatives.
Reduction: Reduction of the triple bonds can yield alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can reduce the triple bonds.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of diketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the benzene rings.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis- involves its ability to interact with various molecular targets. The triple bonds in the decadiyne chain can participate in cycloaddition reactions, forming new ring structures. These interactions can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
- Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)-
- Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)-
Comparison:
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis- has a shorter alkyne chain compared to Benzene, 1,1’-(1,9-decadiyne-1,10-diyl)bis-, resulting in different reactivity and applications.
- Benzene, 1,1’-(1-butene-1,4-diyl)bis-, (Z)- contains a double bond instead of triple bonds, affecting its chemical properties and potential uses.
- Benzene, 1,1’-(1,3,5,7-octatetraene-1,8-diyl)bis-, (all-E)- features a conjugated system with multiple double bonds, offering unique electronic properties.
Eigenschaften
CAS-Nummer |
49769-20-2 |
|---|---|
Molekularformel |
C22H22 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
10-phenyldeca-1,9-diynylbenzene |
InChI |
InChI=1S/C22H22/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22/h7-8,11-14,17-20H,1-6H2 |
InChI-Schlüssel |
KKNRMMKOXYQBSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CCCCCCCC#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
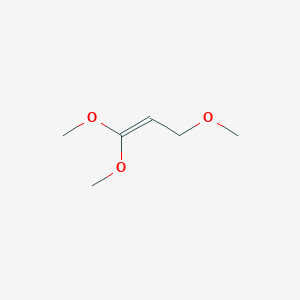
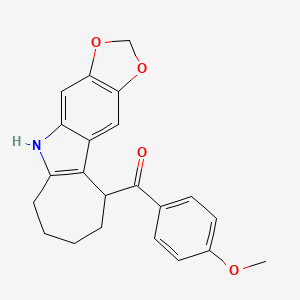
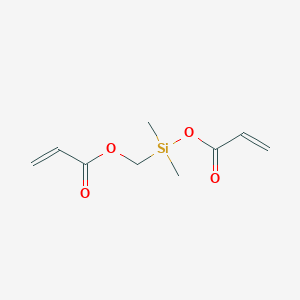

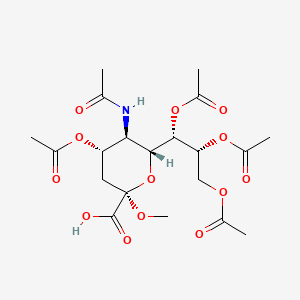
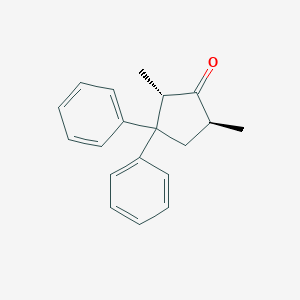

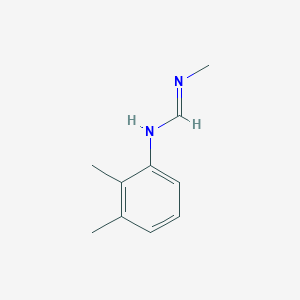
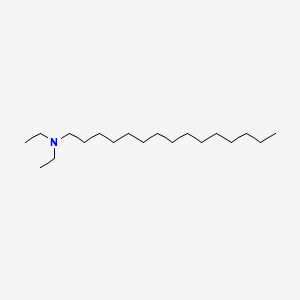
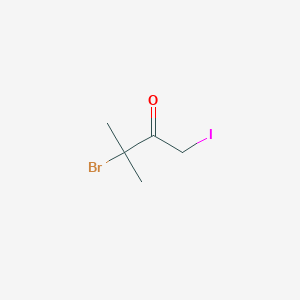
![2-[(2-Chlorophenanthridin-6-yl)amino]butan-1-ol](/img/structure/B14664204.png)
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)

